2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetaldehyde
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Overview
Description
2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetaldehyde is an organic compound with the molecular formula C7H13NO2 It features a cyclobutyl ring with an aminomethyl group and a hydroxyacetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetaldehyde typically involves the cyclization of suitable precursors followed by functional group modifications. One common approach is the reaction of cyclobutanone with formaldehyde and ammonia, followed by reduction and oxidation steps to introduce the aminomethyl and hydroxyacetaldehyde groups, respectively .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the aminomethyl group.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclobutyl derivatives.
Scientific Research Applications
2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetaldehyde involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyacetaldehyde moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[1-(Aminomethyl)cyclobutyl]acetonitrile hydrochloride: Similar structure but with a nitrile group instead of a hydroxyacetaldehyde moiety.
1-(Aminomethyl)cyclobutylmethanol: Similar structure but with a methanol group instead of a hydroxyacetaldehyde moiety.
Uniqueness
2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetaldehyde is unique due to the presence of both an aminomethyl group and a hydroxyacetaldehyde moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H13NO2 |
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Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-[1-(aminomethyl)cyclobutyl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C7H13NO2/c8-5-7(2-1-3-7)6(10)4-9/h4,6,10H,1-3,5,8H2 |
InChI Key |
MDPVZCZVBAMJFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C(C=O)O |
Origin of Product |
United States |
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